molecular formula C10H20N2O3 B12310806 tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate

tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate

Cat. No.: B12310806
M. Wt: 216.28 g/mol
InChI Key: PQPONGDURKQRSZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate (CAS: 154656-96-9) is a carbamate derivative featuring a tert-butyl-protected amine linked to a propyl chain substituted with a methylcarbamoyl group. Its molecular formula is $ \text{C}{10}\text{H}{19}\text{N}2\text{O}3 $, with a molecular weight of 216.28 g/mol . The compound’s structure combines the steric bulk of the tert-butyl group with the hydrogen-bonding capacity of the carbamate and methylcarbamoyl moieties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[4-(methylamino)-4-oxobutyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-6-8(13)11-4/h5-7H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

PQPONGDURKQRSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylcarbamoyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

  • Intermediate in Reactions : tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows it to participate in nucleophilic substitution reactions, leading to the formation of carbamate-protected amines.
  • Reactivity Profile : The compound can undergo oxidation and reduction reactions, making it a valuable reagent for generating derivatives with different functional groups.

Biological Applications

  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor. By binding to specific enzymes or receptors, it modulates their activity, which is crucial for understanding biochemical pathways and developing therapeutic agents.
  • Drug Development : The compound is being investigated for its potential as a prodrug, where it can deliver active amines effectively. This property is particularly relevant in medicinal chemistry for designing drugs with improved bioavailability.

Medicinal Chemistry

  • Therapeutic Potential : Studies have shown that compounds similar to this compound exhibit protective effects against neurodegenerative conditions by inhibiting amyloid beta peptide aggregation, which is associated with Alzheimer's disease . This highlights its potential role in developing treatments for neurodegenerative disorders.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesKey Applications
This compoundContains a tert-butyl and methylcarbamoyl groupOrganic synthesis, enzyme inhibition
tert-Butyl N-[3-(methylamino)propyl]carbamateLacks the methylcarbamoyl groupLess effective as an enzyme inhibitor
tert-Butyl (3-(methylamino)butyl)carbamateSimilar backbone but different side groupsUsed in drug delivery systems

Case Study 1: Enzyme Inhibition

A study explored the interactions of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, demonstrating its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of derivatives of this compound against amyloid beta-induced toxicity in astrocytes. The findings revealed that these compounds reduced cell death and oxidative stress markers, suggesting their utility in developing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications on the Propyl Chain

Several analogs of tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate differ in substituents on the propyl chain, influencing their physicochemical and biological properties:

Compound Name Key Structural Feature Melting Point (°C) Notable Properties/Applications Reference
tert-Butyl (3-(2-((4-Chloro-2-hydroxyphenyl)carbamoyl)phenoxy)propyl)carbamate (6c) Phenoxy-linked chlorohydroxyphenyl carbamoyl 147–148 Potential anticancer activity
tert-Butyl (3-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)propyl)carbamate Chloronaphthoquinone-amino linkage Anticancer, antileukemia activity
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate Benzimidazolone ring Intermediate for kinase inhibitors
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate Thioamide group replacing methylcarbamoyl Enhanced reactivity for nucleophilic substitution
tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate Chlorosulfonyl group Reactive intermediate for sulfonamide synthesis

Key Observations :

  • Hydrogen Bonding: Compounds like 6c () and the chloronaphthoquinone analog () form extensive hydrogen-bonding networks, influencing crystallinity and solubility. For example, the chloronaphthoquinone derivative forms N–H⋯O and C–H⋯O bonds, stabilizing dimeric structures .
  • Reactivity : The thioamide analog () and chlorosulfonyl derivative () are more reactive than the methylcarbamoyl parent compound, enabling diverse downstream modifications.
Physicochemical Properties
Property This compound tert-Butyl (3-(chlorosulfonyl)propyl)carbamate tert-Butyl N-(3-amino-3-thioxopropyl)carbamate
Solubility Moderate in polar aprotic solvents Low (hydrophobic sulfonyl chloride) High (thioamide polarity)
Stability Stable under acidic conditions Moisture-sensitive Air-sensitive (thioamide oxidation)
Melting Point Not reported Not reported Not reported

Biological Activity

tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{22}N_{2}O_{3}, with a molecular weight of 216.28 g/mol. The compound features a tert-butyl group , which provides steric hindrance, and a methylcarbamoyl group that enhances its reactivity and biological interactions. The structure can be summarized as follows:

tert Butyl N 3 methylcarbamoyl propyl carbamate\text{tert Butyl N 3 methylcarbamoyl propyl carbamate}

This compound is synthesized through the reaction of tert-butyl carbamate with 3-(methylcarbamoyl)propylamine under controlled conditions, often utilizing bases and catalysts to optimize yield and purity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to specific enzymes or receptors, modulating their activity, which can significantly influence biochemical pathways. This interaction is crucial for the development of therapeutic agents targeting various diseases.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymatic activities, potentially affecting processes such as:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown varying degrees of inhibition against AChE, which is vital in neurodegenerative diseases like Alzheimer's .
  • β-Secretase Activity : Compounds structurally related to this compound have been investigated for their ability to inhibit β-secretase, an enzyme implicated in amyloid plaque formation .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study assessed the protective effects of related compounds against Aβ-induced astrocyte cell death. Results indicated that certain derivatives could reduce inflammation markers like TNF-α in cell cultures, suggesting potential neuroprotective properties .
  • In Vivo Studies :
    • In animal models, similar compounds were tested for their efficacy in reducing amyloid-beta levels post-scopolamine administration. Although some showed a decrease in β-secretase activity, significant therapeutic effects were not consistently observed compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTert-butyl group, methylcarbamoylPotential enzyme inhibitor
tert-Butyl N-(2,3-dihydroxypropyl)carbamateHydroxy groupsModerate AChE inhibition
tert-Butyl 3-bromopropylcarbamateBromine substituentNucleophilic substitution reactions

This table highlights how structural variations influence the biological activity of these compounds.

Applications and Future Directions

This compound serves as a valuable building block in medicinal chemistry, particularly for synthesizing new bioactive molecules. Its potential applications include:

  • Drug Development : As a precursor for pharmaceutical compounds targeting neurodegenerative diseases.
  • Biochemical Research : As a tool for studying enzyme interactions and protein modifications .

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